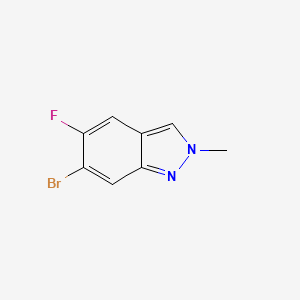

6-Bromo-5-fluoro-2-methyl-2H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-fluoro-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-12-4-5-2-7(10)6(9)3-8(5)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHISPQFGNFCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C(=CC2=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694200 | |

| Record name | 6-Bromo-5-fluoro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286734-87-9 | |

| Record name | 2H-Indazole, 6-bromo-5-fluoro-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-fluoro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-5-fluoro-2-methyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromo-5-fluoro-2-methyl-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct published synthetic protocol for this specific molecule, this document outlines a proposed synthetic route based on established methodologies for the N-methylation of indazoles. Furthermore, predicted characterization data based on analogous compounds is provided to aid in the identification and analysis of the target molecule.

Overview and Synthetic Strategy

The synthesis of 6-Bromo-5-fluoro-2-methyl-2H-indazole commences with the commercially available or synthetically accessible precursor, 6-Bromo-5-fluoro-1H-indazole. The key transformation is the regioselective methylation of the indazole ring at the N2 position. The regioselectivity of N-alkylation of indazoles is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent. Generally, N2-alkylation is favored under kinetic control, often employing specific base and solvent combinations.

The proposed synthetic pathway is a nucleophilic substitution reaction where the deprotonated 6-Bromo-5-fluoro-1H-indazole acts as a nucleophile, attacking a methylating agent.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 6-Bromo-5-fluoro-2-methyl-2H-indazole.

Experimental Protocols

This section details a proposed experimental protocol for the synthesis of 6-Bromo-5-fluoro-2-methyl-2H-indazole.

Synthesis of 6-Bromo-5-fluoro-2-methyl-2H-indazole

This protocol is adapted from general procedures for the N-methylation of indazoles, aiming for N2-selectivity.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |

| 6-Bromo-5-fluoro-1H-indazole | C₇H₄BrFN₂ | 215.02 |

| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 |

| Methyl iodide | CH₃I | 141.94 |

| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

| Saturated aqueous ammonium chloride solution | NH₄Cl | 53.49 |

| Ethyl acetate | C₄H₈O₂ | 88.11 |

| Brine (Saturated aqueous sodium chloride) | NaCl | 58.44 |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 |

| Silica gel (for column chromatography) | SiO₂ | 60.08 |

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 6-Bromo-5-fluoro-1H-indazole (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate 6-Bromo-5-fluoro-2-methyl-2H-indazole.

Characterization Data

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₆BrFN₂ |

| Molecular Weight | 229.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 80-90 °C (estimated) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |

Spectroscopic Data

¹H NMR Spectroscopy (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | H3 |

| ~7.6 | d | 1H | H7 |

| ~7.2 | d | 1H | H4 |

| ~4.2 | s | 3H | N-CH₃ |

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~155 (d, J ≈ 250 Hz) | C5-F |

| ~148 | C7a |

| ~125 | C3 |

| ~122 | C3a |

| ~118 (d, J ≈ 20 Hz) | C6-Br |

| ~115 | C7 |

| ~110 (d, J ≈ 5 Hz) | C4 |

| ~35 | N-CH₃ |

Mass Spectrometry (Electron Ionization - EI):

| m/z | Interpretation |

| 228/230 | [M]⁺ isotopic pattern for Bromine |

| 213/215 | [M-CH₃]⁺ |

| 134 | [M-Br-CH₃]⁺ |

Characterization Workflow

Caption: General workflow for the characterization of the synthesized compound.

Safety Information

-

Sodium hydride is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from moisture.

-

Methyl iodide is toxic, a suspected carcinogen, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

N,N-Dimethylformamide (DMF) is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin.

-

The final product, 6-Bromo-5-fluoro-2-methyl-2H-indazole , should be handled with care. As a bromo-fluoro-aromatic compound, it may be toxic and irritant. Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.

This technical guide provides a foundational framework for the synthesis and characterization of 6-Bromo-5-fluoro-2-methyl-2H-indazole. Researchers should use this information as a starting point and optimize the reaction conditions as necessary based on their experimental observations. All procedures should be carried out by trained personnel in a suitable laboratory setting.

An In-depth Technical Guide to 6-Bromo-5-fluoro-2-methyl-2H-indazole: A Key Intermediate in Drug Discovery

CAS Number: 1286734-87-9

This technical guide provides a comprehensive overview of 6-Bromo-5-fluoro-2-methyl-2H-indazole, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, a representative synthetic application, and its role in the generation of potent inhibitors of Apoptosis Proteins (IAPs), crucial regulators of programmed cell death.

Core Compound Properties

6-Bromo-5-fluoro-2-methyl-2H-indazole is a substituted indazole with the molecular formula C₈H₆BrFN₂ and a molecular weight of 229.05 g/mol .[1] It is typically supplied as a solid with a purity of 95% or greater and should be stored in a dry, sealed container at 2-8°C.

| Property | Value |

| CAS Number | 1286734-87-9 |

| Molecular Formula | C₈H₆BrFN₂ |

| Molecular Weight | 229.05 g/mol [1] |

| Purity | ≥95%[1] |

| Physical Form | Solid |

| Storage Temperature | 2-8°C |

Application in the Synthesis of IAP Inhibitors

While 6-Bromo-5-fluoro-2-methyl-2H-indazole is not typically an end-product with direct biological activity, it serves as a crucial intermediate in the synthesis of more complex and biologically active molecules. A notable application is in the preparation of potent Inhibitor of Apoptosis Protein (IAP) inhibitors, as detailed in patent WO 2014/151941 A1. These synthesized compounds are designed to induce apoptosis in cancer cells by antagonizing IAPs.

The indazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the purine core of ATP, allowing it to act as a competitive inhibitor at the ATP-binding sites of various enzymes, including kinases.[2][3] The specific substitutions on 6-Bromo-5-fluoro-2-methyl-2H-indazole provide a versatile platform for further chemical modifications to enhance potency and selectivity for specific biological targets.

Experimental Protocol: Synthesis of a Downstream IAP Inhibitor

The following is a representative experimental protocol adapted from patent WO 2014/151941 A1, demonstrating the use of 6-Bromo-5-fluoro-2-methyl-2H-indazole as a key reactant in a Suzuki coupling reaction to form a more complex biaryl system. This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.

Step 1: Suzuki Coupling Reaction

To a solution of 6-Bromo-5-fluoro-2-methyl-2H-indazole (1.0 equivalent) in a suitable solvent system such as a mixture of dioxane and water is added a boronic acid or boronate ester derivative (1.1 equivalents) and a base such as potassium carbonate (2.0 equivalents). The mixture is degassed with an inert gas, typically argon or nitrogen. A palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equivalents), is then added. The reaction mixture is heated to a temperature ranging from 80°C to 100°C and stirred for several hours until the reaction is complete, as monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Work-up and Purification

Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent like ethyl acetate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

Biological Context: Inhibition of Apoptosis Proteins (IAPs)

The final compounds synthesized using 6-Bromo-5-fluoro-2-methyl-2H-indazole as a starting material have been shown to be potent inhibitors of IAPs. IAPs are a family of proteins that play a crucial role in regulating apoptosis by binding to and inhibiting caspases, the key executioners of programmed cell death. In many cancers, IAPs are overexpressed, leading to the suppression of apoptosis and promoting tumor survival.

By inhibiting IAPs, the synthesized molecules can restore the natural apoptotic pathway, leading to the death of cancer cells. The following table summarizes the inhibitory activity of a representative final compound from patent WO 2014/151941 A1 against cellular IAP1 (cIAP1).

| Compound Example | cIAP1 IC₅₀ (nM) |

| (S)-N-((S)-1-(2-((2-amino-4-fluoro-5-(2-methyl-2H-indazol-6-yl)phenyl)amino)-2-oxoethyl)pyrrolidin-2-yl)-2-(3-chloro-4-(2,6-difluorobenzyloxy)phenyl)acetamide | < 100 |

Note: The data is representative of the final compounds synthesized from intermediates like 6-Bromo-5-fluoro-2-methyl-2H-indazole.

Visualizations

The following diagrams illustrate the key concepts related to the synthesis and mechanism of action of IAP inhibitors derived from 6-Bromo-5-fluoro-2-methyl-2H-indazole.

References

physical and chemical properties of 6-Bromo-5-fluoro-2-methyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-fluoro-2-methyl-2H-indazole is a halogenated indazole derivative. The indazole scaffold is a significant pharmacophore in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates. Halogenation, particularly with bromine and fluorine, is a common strategy in drug design to modulate the physicochemical and pharmacokinetic properties of molecules, such as metabolic stability and binding affinity. This guide provides a comprehensive overview of the known physical and chemical properties of 6-Bromo-5-fluoro-2-methyl-2H-indazole, a proposed synthetic route, and discusses the current landscape of its biological evaluation.

Core Physical and Chemical Properties

While extensive experimental data for 6-Bromo-5-fluoro-2-methyl-2H-indazole is not widely available in public literature, the following table summarizes its fundamental properties based on supplier information and computational predictions.

| Property | Value | Source |

| CAS Number | 1286734-87-9 | [1] |

| Molecular Formula | C₈H₆BrFN₂ | [1] |

| Molecular Weight | 229.05 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported | |

| Storage Conditions | Store at 2-8°C, sealed and dry |

Proposed Synthesis and Experimental Protocol

A specific, detailed experimental protocol for the synthesis of 6-Bromo-5-fluoro-2-methyl-2H-indazole is not explicitly described in peer-reviewed journals. However, a plausible and efficient synthetic route can be proposed based on the well-established methodologies for the N-alkylation of indazoles. The key step involves the regioselective methylation of the corresponding 6-bromo-5-fluoro-1H-indazole precursor.

The regioselectivity of N-alkylation of indazoles can be influenced by factors such as the choice of base, solvent, and the electronic nature of substituents on the indazole ring. Generally, the use of a strong base like sodium hydride in a polar aprotic solvent such as tetrahydrofuran (THF) tends to favor N1 alkylation. Conversely, different conditions might be required to achieve selective N2 methylation.

Below is a proposed two-step synthesis for 6-Bromo-5-fluoro-2-methyl-2H-indazole, starting from 3-fluoro-2-methylaniline.

Proposed Synthetic Workflow

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Bromo-5-fluoro-1H-indazole from 3-Fluoro-2-methylaniline

This initial step is based on a patented procedure for a structurally similar compound[2].

-

Bromination: Dissolve 3-fluoro-2-methylaniline in acetonitrile. Cool the solution to below 10°C. Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature. Stir the reaction for 1-2 hours. Upon completion (monitored by TLC), quench the reaction with an aqueous solution of sodium bisulfite. Adjust the pH to basic with sodium hydroxide and extract the product, 4-bromo-3-fluoro-2-methylaniline, with a suitable organic solvent (e.g., ethyl acetate). Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Diazotization and Cyclization: Dissolve the resulting 4-bromo-3-fluoro-2-methylaniline in an appropriate acidic medium. Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise to effect diazotization. The resulting diazonium salt will undergo spontaneous cyclization to form 6-bromo-5-fluoro-1H-indazole. The product can be isolated by filtration and purified by recrystallization.

Step 2: N-Methylation of 6-Bromo-5-fluoro-1H-indazole

The regioselective methylation to obtain the 2-methyl isomer is a critical step. The conditions for selective N2-alkylation can vary.

-

Reaction Setup: To a solution of 6-bromo-5-fluoro-1H-indazole in a suitable solvent (e.g., DMF or DMSO), add a base (e.g., potassium carbonate or cesium carbonate).

-

Addition of Methylating Agent: Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to separate the N1 and N2 isomers and isolate the desired 6-Bromo-5-fluoro-2-methyl-2H-indazole.

Biological Activity and Signaling Pathways

As of the latest available information, there are no published studies detailing the specific biological activity or the role of 6-Bromo-5-fluoro-2-methyl-2H-indazole in any signaling pathways. The indazole core is a well-known "privileged scaffold" in medicinal chemistry and is found in numerous kinase inhibitors. It is plausible that this compound could be investigated as an intermediate in the synthesis of potential kinase inhibitors.

The general mechanism of action for many indazole-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling cascades.

Logical Relationship in Kinase Inhibition

Conclusion

6-Bromo-5-fluoro-2-methyl-2H-indazole is a chemical entity with potential applications in drug discovery, particularly in the development of kinase inhibitors. While detailed experimental and biological data are currently scarce in the public domain, this guide provides a summary of its known properties and a scientifically sound, proposed synthetic pathway. Further research is required to fully characterize this compound and to explore its potential therapeutic applications. The information and protocols provided herein are intended to serve as a valuable resource for researchers initiating studies on this and related molecules.

References

Spectral Analysis of 6-Bromo-5-fluoro-2-methyl-2H-indazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 6-bromo-5-fluoro-2-methyl-2H-indazole, a fluorinated indazole derivative of interest to researchers and professionals in drug development and chemical research. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted spectral data alongside detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.

Spectroscopic and Spectrometric Data

The structural elucidation of 6-bromo-5-fluoro-2-methyl-2H-indazole relies on a combination of spectroscopic techniques. The following tables summarize the predicted data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectral Data for 6-Bromo-5-fluoro-2-methyl-2H-indazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | H-7 |

| ~7.4-7.6 | d | 1H | H-4 |

| ~4.1-4.3 | s | 3H | N-CH₃ |

| ~8.1-8.3 | s | 1H | H-3 |

Note: Predicted values are based on the analysis of structurally similar indazole derivatives. The solvent is assumed to be CDCl₃. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for 6-Bromo-5-fluoro-2-methyl-2H-indazole

| Chemical Shift (δ) ppm | Assignment |

| ~150-155 (d, ¹JCF) | C-5 |

| ~140-145 | C-7a |

| ~125-130 | C-3 |

| ~120-125 (d) | C-4 |

| ~115-120 (d) | C-7 |

| ~105-110 (d) | C-6 |

| ~110-115 | C-3a |

| ~35-40 | N-CH₃ |

Note: Predicted values are based on the analysis of structurally similar fluorinated indazole compounds. The large coupling constant (¹JCF) is characteristic of a fluorine-substituted aromatic carbon.

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data for 6-Bromo-5-fluoro-2-methyl-2H-indazole

| m/z Value | Interpretation |

| ~228/230 | [M]⁺˙ Molecular ion peak (presence of Br isotopes) |

| ~213/215 | [M-CH₃]⁺ |

| ~149 | [M-Br]⁺ |

| ~134 | [M-Br-CH₃]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity. Fragmentation is predicted to involve the loss of the methyl group and the bromine atom.

Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands for 6-Bromo-5-fluoro-2-methyl-2H-indazole

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic, N-CH₃) |

| ~1620-1600 | C=C stretch (aromatic) |

| ~1500-1450 | C=N stretch (indazole ring) |

| ~1250-1200 | C-F stretch |

| ~800-700 | C-Br stretch |

Note: Predicted absorption bands are based on characteristic frequencies for the functional groups present in the molecule.

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectral data.

NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of 6-bromo-5-fluoro-2-methyl-2H-indazole.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube using a pipette. If any solid particles are present, filter the solution through a small cotton or glass wool plug in the pipette.[1][2][3]

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).[4]

-

For ESI, the solution can be directly infused or injected into a liquid chromatography system coupled to the mass spectrometer.

-

For EI, a small amount of the solid or a concentrated solution is introduced into the instrument's vacuum system.

Data Acquisition:

-

Calibrate the mass spectrometer using a known standard.

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range.

-

For tandem mass spectrometry (MS/MS), select the molecular ion and subject it to collision-induced dissociation to observe the fragmentation pattern.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid 6-bromo-5-fluoro-2-methyl-2H-indazole sample directly onto the ATR crystal.[5]

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Record the background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5]

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of 6-bromo-5-fluoro-2-methyl-2H-indazole.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Determining the Solubility of 6-Bromo-5-fluoro-2-methyl-2H-indazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the heterocyclic compound 6-Bromo-5-fluoro-2-methyl-2H-indazole in various organic solvents. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary experimental protocols and theoretical understanding to generate this critical data in-house. A thorough understanding of solubility is paramount in drug discovery and development, influencing formulation, bioavailability, and overall therapeutic efficacy.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For 6-Bromo-5-fluoro-2-methyl-2H-indazole, a substituted indazole, its polarity will be a key determinant of its solubility in different organic solvents. The presence of a bromine and a fluorine atom, alongside the nitrogen-containing heterocyclic ring, introduces polar characteristics. However, the methyl group and the benzene ring contribute to its nonpolar nature. Therefore, its solubility will likely vary across a spectrum of organic solvents with differing polarities.

Experimental Protocols for Solubility Determination

The most common and robust method for determining the equilibrium solubility of a compound is the shake-flask method .[1][2] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Materials and Equipment

-

Analyte: 6-Bromo-5-fluoro-2-methyl-2H-indazole (ensure high purity)

-

Solvents: A range of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Detailed Experimental Procedure

-

Preparation of Stock Solution and Calibration Curve:

-

Accurately weigh a known amount of 6-Bromo-5-fluoro-2-methyl-2H-indazole and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

Inject these standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration. This curve will be used to determine the concentration of the unknown samples.

-

-

Equilibration:

-

Add an excess amount of 6-Bromo-5-fluoro-2-methyl-2H-indazole to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to test at multiple time points to confirm that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the previously prepared calibration curve.

-

-

Quantification:

-

Inject the diluted sample into the HPLC system.

-

Using the calibration curve, determine the concentration of 6-Bromo-5-fluoro-2-methyl-2H-indazole in the diluted sample.

-

Back-calculate to determine the concentration in the original saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that specific solvent at the tested temperature.

-

-

Data Reporting:

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Data Presentation

The quantitative solubility data obtained should be summarized in a clear and structured table for easy comparison.

| Organic Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |

| Hexane | 0.1 | 25 | Data to be determined | Data to be determined |

| Toluene | 2.4 | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 3.1 | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 4.4 | 25 | Data to be determined | Data to be determined |

| Acetone | 5.1 | 25 | Data to be determined | Data to be determined |

| Ethanol | 5.2 | 25 | Data to be determined | Data to be determined |

| Methanol | 6.6 | 25 | Data to be determined | Data to be determined |

Note: The Polarity Index is a relative measure of a solvent's polarity. Values are approximate and can vary slightly depending on the scale used.

Visualizing the Experimental Workflow

To provide a clear visual representation of the experimental process, the following diagram outlines the key steps in the solubility determination workflow.

Conclusion

References

The Indazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone for the development of novel therapeutics. This guide provides a comprehensive overview of recent advancements in the discovery of indazole derivatives, with a focus on their application in oncology. It details the synthesis, biological evaluation, and mechanisms of action of promising new compounds, offering a technical resource for professionals in the field of drug discovery.

Indazole Derivatives as Potent Kinase Inhibitors

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.

Targeting Vascular Endothelial Growth Factor Receptor (VEGFR)

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFRs are key regulators of this process, making them a prime target for anti-cancer therapies. Several indazole derivatives have been developed as potent VEGFR inhibitors.

A notable example is Pazopanib , a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[1] Pazopanib effectively inhibits VEGFR-1, -2, and -3, thereby blocking downstream signaling cascades involved in angiogenesis.[2]

Table 1: In Vitro Activity of Selected Indazole-Based VEGFR-2 Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Pazopanib | VEGFR-2 | 30 | HUVEC | [2] |

| Axitinib | VEGFR-2 | 0.2 | HUVEC | [3] |

| Compound 6i | VEGFR-2 | 24.5 | - | [4] |

Anaplastic Lymphoma Kinase (ALK) Inhibition

Chromosomal rearrangements involving the ALK gene can lead to the expression of oncogenic fusion proteins that drive the growth of certain cancers, such as non-small cell lung cancer (NSCLC).

Entrectinib is a potent inhibitor of ALK, as well as ROS1 and TRK kinases.[5] Its indazole core plays a crucial role in its binding to the ATP-binding pocket of the kinase domain.[5] Entrectinib has an IC50 value of 12 nM against ALK.[6]

Indazole Derivatives as Histone Deacetylase (HDAC) Inhibitors

Epigenetic modifications, such as histone acetylation, are increasingly recognized as important drivers of cancer. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.

Recent research has focused on developing indazole-based HDAC inhibitors. For instance, novel indazole and pyrazolo[3,4-b] pyridine derivatives have been synthesized and shown to have potent inhibitory activity against HDAC1, HDAC2, and HDAC8.[7] Compounds 15k and 15m from this series exhibited IC50 values in the low nanomolar range against these HDAC isoforms.[7]

Table 2: In Vitro Activity of Novel Indazole-Based HDAC Inhibitors [7]

| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC8 IC50 (nM) |

| 15k | 2.7 | 4.2 | 3.6 |

| 15m | 3.1 | 3.6 | 3.3 |

Experimental Protocols

General Synthesis of 3,5-Disubstituted Indazole Derivatives

A common synthetic route to access 3,5-disubstituted indazole derivatives involves a Suzuki coupling reaction.[8]

-

Step 1: Synthesis of 5-bromo-1H-indazol-3-amine. 5-bromo-2-fluorobenzonitrile is refluxed with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine.[8]

-

Step 2: Suzuki Coupling. The 5-bromo-1H-indazol-3-amine is then coupled with a variety of substituted boronic acid esters in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., Cs2CO3) in a suitable solvent system (e.g., 1,4-dioxane/H2O) under heating to afford the desired 5-aryl-1H-indazol-3-amine derivatives.[8]

-

Step 3: Further Functionalization. The 3-amino group can be further modified, for example, by acylation with chloroacetyl chloride followed by nucleophilic substitution with various amines or thiols to introduce additional diversity.[8]

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability and proliferation.[3][9]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[3]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[3]

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.[3]

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or an SDS solution), and the absorbance is measured at a specific wavelength (e.g., 570 nm or 595 nm) using a microplate reader.[3]

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[3]

VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.[7][10]

-

Assay Setup: The assay is typically performed in a microplate format. Recombinant human VEGFR-2 kinase domain, a specific substrate (e.g., a synthetic peptide), and the test compound at various concentrations are added to the wells containing a kinase buffer.[10]

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.[10]

-

Incubation: The plate is incubated at a controlled temperature to allow for the phosphorylation of the substrate by the kinase.[10]

-

Detection: The amount of phosphorylated substrate is quantified using a variety of methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence resonance energy transfer (FRET), or ELISA.[10] A lower signal indicates greater inhibition of the kinase.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[10]

HDAC Activity Assay

This assay measures the ability of a compound to inhibit the deacetylase activity of HDAC enzymes.[1][11]

-

Assay Principle: A fluorogenic HDAC substrate, typically a lysine residue with an acetyl group and a fluorescent reporter, is used.[1]

-

Enzymatic Reaction: In the presence of an active HDAC enzyme (from nuclear extracts or a purified source), the acetyl group is removed from the substrate.[1]

-

Developer Addition: A developer solution containing a protease (e.g., trypsin) is then added. The protease cleaves the deacetylated substrate, releasing the fluorophore.[1]

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer. A decrease in fluorescence compared to the control (no inhibitor) indicates HDAC inhibition.[1]

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.[1]

Signaling Pathways and Experimental Workflows

Pazopanib-Mediated Inhibition of the VEGFR Signaling Pathway

Pazopanib exerts its anti-angiogenic effects by inhibiting the autophosphorylation of VEGFR-2, which in turn blocks multiple downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[2][12]

Caption: Pazopanib inhibits VEGFR-2 autophosphorylation, blocking downstream signaling.

Entrectinib-Mediated Inhibition of the ALK Signaling Pathway

Entrectinib is an ATP-competitive inhibitor of the ALK kinase domain. By blocking the autophosphorylation of the ALK fusion protein, it prevents the activation of downstream pathways critical for tumor cell growth and survival.[13]

Caption: Entrectinib competitively inhibits ATP binding to the ALK fusion protein.

Experimental Workflow for the Discovery of Novel Indazole-Based Kinase Inhibitors

The discovery of novel kinase inhibitors is a multi-step process that involves the integration of computational and experimental approaches.

Caption: A typical workflow for the discovery of novel kinase inhibitors.

Conclusion

The indazole scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. Its versatility allows for the fine-tuning of pharmacological properties to achieve potent and selective inhibition of a diverse range of biological targets. The examples highlighted in this guide underscore the significant contributions of indazole derivatives to the field of medicinal chemistry, particularly in the development of targeted cancer therapies. Future research in this area holds the promise of delivering even more effective and safer medicines for a variety of diseases.

References

- 1. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. benchchem.com [benchchem.com]

- 5. pnas.org [pnas.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. VEGFR2 inhibition assay [bio-protocol.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. HDAC Activity Assay Kit | 566328 [merckmillipore.com]

- 12. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Structural Elucidation of 6-Bromo-5-fluoro-2-methyl-2H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 6-Bromo-5-fluoro-2-methyl-2H-indazole. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines predicted spectroscopic data with established methodologies for the synthesis and characterization of related compounds. It is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted indazoles, a scaffold of significant interest in medicinal chemistry. This document outlines a plausible synthetic route, predicted analytical data for structural confirmation, and a hypothetical biological context based on the known activities of similar molecules.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of 6-Bromo-5-fluoro-2-methyl-2H-indazole suggests its potential as a kinase inhibitor, a class of drugs that has revolutionized the treatment of various cancers. This guide details the analytical and synthetic chemistry required to confirm the structure of this compound and provides a framework for its further investigation.

Predicted Spectroscopic and Spectrometric Data

The structural confirmation of 6-Bromo-5-fluoro-2-methyl-2H-indazole relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables summarize the predicted data for this compound.

Table 1: Predicted ¹H NMR Spectral Data for 6-Bromo-5-fluoro-2-methyl-2H-indazole (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~8.05 | s | - | 1H | H-3 |

| ~7.60 | d | ~8.0 | 1H | H-7 |

| ~7.45 | d | ~10.0 | 1H | H-4 |

| ~4.15 | s | - | 3H | N-CH₃ |

Note: Predicted chemical shifts are based on computational models and analysis of structurally similar compounds. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for 6-Bromo-5-fluoro-2-methyl-2H-indazole (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 (d, J ≈ 250 Hz) | C-5 (bearing F) |

| ~148.0 | C-7a |

| ~125.0 | C-3 |

| ~122.0 (d, J ≈ 10 Hz) | C-4 |

| ~118.0 (d, J ≈ 25 Hz) | C-6 (bearing Br) |

| ~115.0 | C-3a |

| ~110.0 | C-7 |

| ~35.0 | N-CH₃ |

Note: Predicted chemical shifts and fluorine coupling constants are estimations and should be confirmed by experimental data.

Table 3: Predicted Mass Spectrometry Data for 6-Bromo-5-fluoro-2-methyl-2H-indazole

| m/z | Interpretation |

| 228/230 | [M]⁺ Molecular ion (presence of Br isotope pattern) |

| 213/215 | [M-CH₃]⁺ |

| 149 | [M-Br]⁺ |

| 134 | [M-Br-CH₃]⁺ |

Note: Fragmentation patterns are predicted based on common fragmentation pathways for N-methylated and halogenated aromatic compounds.

Experimental Protocols

The following section details a plausible synthetic route and the general procedures for acquiring the analytical data necessary for the structural elucidation of 6-Bromo-5-fluoro-2-methyl-2H-indazole.

Synthesis of 6-Bromo-5-fluoro-2-methyl-2H-indazole

A potential synthetic route involves the N-methylation of the precursor 6-Bromo-5-fluoro-1H-indazole.

Reaction Scheme:

Caption: Proposed synthesis of 6-Bromo-5-fluoro-2-methyl-2H-indazole.

Protocol:

-

To a solution of 6-Bromo-5-fluoro-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (CH₃I, 1.2 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-Bromo-5-fluoro-2-methyl-2H-indazole.

NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 500 MHz).

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC, HMBC).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in the positive ion mode over a suitable m/z range.

-

If possible, perform tandem MS (MS/MS) experiments to elucidate fragmentation pathways.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of 6-Bromo-5-fluoro-2-methyl-2H-indazole.

Caption: Workflow for the synthesis and structural elucidation of the target compound.

Hypothetical Biological Activity and Signaling Pathway

Based on the structural similarity of 6-Bromo-5-fluoro-2-methyl-2H-indazole to known kinase inhibitors, it is plausible that this compound could target protein kinases involved in cancer cell proliferation and survival. A common target for indazole-based inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis.

The diagram below illustrates a simplified representation of how an indazole-based kinase inhibitor might interrupt this pathway.

Caption: Hypothetical inhibition of the VEGFR signaling pathway by the title compound.

In this proposed mechanism, the indazole derivative acts as an ATP-competitive inhibitor of the VEGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades that lead to cell proliferation and angiogenesis.

Conclusion

This technical guide provides a foundational framework for the structural elucidation of 6-Bromo-5-fluoro-2-methyl-2H-indazole. While the spectroscopic data presented is predictive, it offers a robust starting point for experimental verification. The outlined synthetic and analytical protocols are based on established and reliable methodologies in organic and medicinal chemistry. The exploration of the biological activity of this and related compounds could lead to the development of novel therapeutic agents, particularly in the area of oncology. Further experimental work is required to validate the predicted data and to fully characterize the chemical and biological properties of this promising molecule.

Biological Screening of Substituted 2H-Indazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted 2H-indazole scaffolds have emerged as a significant pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the biological screening of these compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Quantitative Biological Activity Data

The biological evaluation of substituted 2H-indazole derivatives has yielded promising quantitative data across various therapeutic areas. The following tables summarize the half-maximal inhibitory concentration (IC50) values for different biological targets.

Anticancer Activity

Substituted 2H-indazoles have been extensively studied for their cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Substituted 2H-Indazole Derivatives (IC50 in µM)

| Compound/Derivative | MCF-7 (Breast) | HeLa (Cervical) | WiDr (Colon) | Reference |

| Curcumin analog 3a | 86.24 | >100 | 58.19 | [1][2] |

| Curcumin analog 3b | 45.97 | 48.98 | 27.20 | [1][2] |

| Curcumin analog 3c | 62.54 | 55.47 | 35.84 | [1][2] |

| Curcumin analog 3d | 58.64 | 46.36 | 38.62 | [1][2] |

| Curcumin analog 5a | 78.42 | 64.87 | 45.33 | [1][2] |

| Curcumin analog 5b | 82.15 | 75.32 | 52.76 | [1][2] |

| Curcumin (Control) | 12.34 | 15.21 | 30.14 | [1][2] |

| Tamoxifen (Control) | 8.76 | 10.23 | 25.43 | [1][2] |

| Doxorubicin (Control) | 0.89 | 1.23 | 2.11 | [1][2] |

Anti-inflammatory Activity

The anti-inflammatory potential of 2H-indazole derivatives has been evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

Table 2: In Vitro COX-2 Inhibitory Activity of 2H-Indazole Derivatives

| Compound | COX-2 IC50 (µM) | Reference |

| 18 | 10.5 | [3] |

| 21 | 8.7 | [3] |

| 23 | 9.2 | [3] |

| 26 | 7.5 | [3] |

| Rofecoxib (Control) | 0.018 | [3] |

Antimicrobial Activity

Substituted 2H-indazoles have demonstrated notable activity against various protozoa and fungi.

Table 3: Antiprotozoal Activity of 2-Phenyl-2H-indazole Derivatives (IC50 in µM)

| Compound | G. intestinalis | E. histolytica | T. vaginalis | Reference |

| 8 | 0.057 | 0.054 | 0.087 | [3] |

| 10 | 0.059 | 0.048 | 0.065 | [3] |

| 17 | 0.061 | 0.021 | 0.103 | [3] |

| 18 | 0.096 | 0.050 | 0.102 | [3] |

| Metronidazole (Control) | 1.226 | 0.380 | 0.236 | [3] |

Table 4: Antifungal Activity of 2,3-Diphenyl-2H-indazole Derivatives (MIC in µg/mL)

| Compound | Candida albicans | Candida glabrata | Reference |

| 18 | 62.5 | 31.25 | [3] |

| 23 | 31.25 | 15.62 | [3] |

| Amphotericin B (Control) | 0.5 | 1 | [3] |

Experimental Protocols

Detailed methodologies for key biological screening assays are provided below.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells into purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.

Protocol:

-

Enzyme and Compound Incubation: In a 96-well plate, add the COX-2 enzyme, a cofactor (e.g., heme), and the test compound at various concentrations. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Reaction Incubation: Incubate the plate for 10 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., HCl).

-

Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or yeast) in the same broth.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathways and Experimental Workflows

Visual representations of key biological processes and experimental procedures provide a clearer understanding of the mechanisms of action and the screening cascade.

Apoptosis Signaling Pathway

Many anticancer 2H-indazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The intrinsic and extrinsic pathways are two major routes leading to apoptosis.

Caption: Intrinsic and extrinsic apoptosis pathways.

COX-2 Inflammatory Pathway

Anti-inflammatory 2H-indazole derivatives often target the COX-2 enzyme to reduce the production of prostaglandins, which are key mediators of inflammation.

Caption: Inhibition of the COX-2 pathway.

General Workflow for Biological Screening

The screening of novel substituted 2H-indazole compounds typically follows a multi-step process from initial synthesis to in vivo evaluation.

Caption: General workflow for drug screening.

References

Navigating the Synthetic Landscape of 2-Methyl-2H-Indazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-methyl-2H-indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of pharmacologically active compounds. Its synthesis, however, presents a regioselectivity challenge due to the presence of two reactive nitrogen atoms in the parent indazole ring. This technical guide provides a comprehensive overview of the primary synthetic pathways to 2-methyl-2H-indazoles, presenting quantitative data, detailed experimental protocols, and visual representations of the key transformations to aid researchers in this critical area of drug discovery and development.

Core Synthetic Strategies

The synthesis of 2-methyl-2H-indazoles can be broadly categorized into two main approaches: the direct N-methylation of a pre-formed indazole ring and the construction of the bicyclic system with a methyl group already in place at the N2 position. The former is often more common due to the commercial availability of a wide range of substituted indazoles.

Regioselective N-Alkylation of Indazoles

The direct alkylation of indazoles often yields a mixture of N1 and N2 isomers. However, several methods have been developed to achieve high regioselectivity for the desired N2-alkylation, which is typically the kinetically favored product.[1][2]

One of the most effective methods involves the use of powerful methylating agents under controlled conditions. For instance, trimethyloxonium tetrafluoroborate has been shown to be an efficient and regioselective reagent for the synthesis of 2-methyl-2H-indazoles.[3][4] Another class of reagents gaining prominence for selective N2-alkylation are alkyl 2,2,2-trichloroacetimidates, which can be activated under acidic conditions.[1][5]

The choice of solvent and base can also significantly influence the N1/N2 ratio. While basic conditions can lead to mixtures, acidic conditions or the use of specific catalysts can favor N2-alkylation.[1][5]

Logical Relationship of N-Alkylation Regioselectivity:

Caption: Thermodynamic vs. Kinetic Control in Indazole Alkylation.

One-Pot Condensation and Reductive Cyclization

An alternative to direct alkylation is the construction of the 2-substituted indazole ring in a single synthetic operation. The Cadogan reductive cyclization is a powerful tool in this regard. This method involves the condensation of an ortho-nitrobenzaldehyde with methylamine to form an ortho-imino-nitrobenzene intermediate, which then undergoes reductive cyclization using a phosphine reagent to yield the 2-methyl-2H-indazole.[6][7] This one-pot procedure is operationally simple and avoids the need to isolate the intermediate imine.[7]

Experimental Workflow for One-Pot Synthesis:

Caption: One-Pot Condensation-Cadogan Reductive Cyclization Workflow.

[3+2] Dipolar Cycloaddition

A more specialized yet highly regioselective method for the synthesis of 2H-indazoles is the [3+2] dipolar cycloaddition of sydnones with arynes. This approach offers excellent control over the regiochemical outcome, exclusively yielding the 2H-indazole isomer.[8] The reaction proceeds under mild conditions and provides access to a variety of substituted 2H-indazoles that can be further functionalized.[8] While this method is powerful, the synthesis of the requisite sydnone and aryne precursors adds to the overall step count.

Signaling Pathway of [3+2] Cycloaddition:

Caption: [3+2] Dipolar Cycloaddition Pathway to 2H-Indazoles.

Quantitative Data Summary

The following table summarizes the yields of 2-methyl-2H-indazoles obtained through various synthetic methods, providing a comparative overview for selecting the most appropriate route based on the desired substrate and efficiency.

| Starting Material | Methylating/Cyclizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 6-Nitro-1H-indazole | Trimethyloxonium tetrafluoroborate | CH2Cl2 | rt | 92 | [3] |

| 1H-Indazole | Methyl 2,2,2-trichloroacetimidate / TfOH | 1,2-DCE | 60 | 85 | [5] |

| 2-Nitrobenzaldehyde / Methylamine | Tri-n-butylphosphine | i-PrOH | 80 | 78 | [6][7] |

| N-Phenylsydnone / 2-(Trimethylsilyl)phenyl triflate | CsF | MeCN | rt | 95 | [8] |

| 6-Nitro-1H-indazole | Dimethyl sulfate / KOH | Dioxane | 45 | 44 (N2), 42 (N1) | [1] |

| 6-Nitro-1H-indazole | Methyl iodide | Sealed tube | 100 | Not specified | [1] |

Detailed Experimental Protocols

Protocol 1: Regioselective N2-Methylation using Trimethyloxonium Tetrafluoroborate[3]

-

Materials: 6-Nitro-1H-indazole, trimethyloxonium tetrafluoroborate, dichloromethane (CH2Cl2), saturated aqueous sodium bicarbonate (NaHCO3), brine, anhydrous sodium sulfate (Na2SO4).

-

Procedure:

-

To a stirred solution of 6-nitro-1H-indazole (1.0 mmol) in CH2Cl2 (10 mL) at room temperature, add trimethyloxonium tetrafluoroborate (1.2 mmol) in one portion.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction by adding saturated aqueous NaHCO3 solution (10 mL).

-

Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2SO4.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 2-methyl-6-nitro-2H-indazole.

-

Protocol 2: One-Pot Synthesis via Condensation-Cadogan Reductive Cyclization[6][7]

-

Materials: 2-Nitrobenzaldehyde, methylamine (40% in H2O), tri-n-butylphosphine, isopropanol (i-PrOH).

-

Procedure:

-

To a solution of 2-nitrobenzaldehyde (1.0 mmol) in i-PrOH (5 mL), add methylamine (1.2 mmol).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding imine.

-

Add tri-n-butylphosphine (1.5 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 2-methyl-2H-indazole.

-

Protocol 3: [3+2] Dipolar Cycloaddition of a Sydnone and an Aryne Precursor[8]

-

Materials: N-Phenylsydnone, 2-(trimethylsilyl)phenyl triflate, cesium fluoride (CsF), acetonitrile (MeCN).

-

Procedure:

-

To a solution of N-phenylsydnone (1.0 mmol) and 2-(trimethylsilyl)phenyl triflate (1.2 mmol) in MeCN (10 mL), add CsF (2.0 mmol).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-phenyl-2H-indazole. (Note: This protocol yields a 2-phenyl derivative, but the principle applies to the synthesis of other 2-substituted indazoles by varying the sydnone).

-

Conclusion

The synthesis of 2-methyl-2H-indazoles can be achieved through several distinct and effective pathways. For regioselective methylation of existing indazole scaffolds, the use of potent alkylating agents like trimethyloxonium tetrafluoroborate or the trichloroacetimidate method offers high yields and selectivity. For a more convergent approach, the one-pot condensation-Cadogan reductive cyclization provides an efficient route from readily available starting materials. The [3+2] dipolar cycloaddition, while more specialized, offers unparalleled regiocontrol. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale, and the tolerance of functional groups on the indazole core. This guide provides the necessary data and protocols to enable researchers to make informed decisions and successfully synthesize these important heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. connectjournals.com [connectjournals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficient and regioselective synthesis of 2-alkyl-2H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

- 8. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 6-Bromo-5-fluoro-2-methyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The functionalization of the indazole ring is a key strategy in drug discovery programs aimed at developing novel therapeutics, including kinase inhibitors for oncology.[2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of biaryl and heteroaryl compounds under mild conditions.[2][3] This application note provides a detailed experimental protocol for the Suzuki coupling of 6-Bromo-5-fluoro-2-methyl-2H-indazole with various arylboronic acids, a transformation of significant interest for the generation of novel indazole-based compounds.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[4] The reaction proceeds through a catalytic cycle involving the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of 6-Bromo-5-fluoro-2-methyl-2H-indazole with an arylboronic acid. The reaction conditions provided are based on established procedures for similar bromo-indazole substrates and may require optimization for specific arylboronic acids.

Materials:

-

6-Bromo-5-fluoro-2-methyl-2H-indazole

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), 2-5 mol%)

-

Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane/water mixture (4:1), Dimethoxyethane (DME))

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel (e.g., round-bottom flask or microwave vial)

-

Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a reaction vessel, add 6-Bromo-5-fluoro-2-methyl-2H-indazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v) followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.).

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for a specified time (e.g., 2-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[3]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-aryl-5-fluoro-2-methyl-2H-indazole.[3]

Data Presentation: Suzuki Coupling of Bromo-indazoles

The following table summarizes various reaction conditions and yields for the Suzuki-Miyaura coupling of different bromo-indazole derivatives, providing a comparative reference for reaction optimization.

| Bromo-indazole Derivative | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [5] |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Dioxane/H₂O (1:1) | 100 | 24 | 78 | [6] |

| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various arylboronic acids | Pd(dppf)Cl₂·DCM (5) | K₂CO₃ | 1,4-Dioxane/water | RT | 8-12 | Good to Excellent | [2] |

| 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivative | p-methoxyphenylboronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ | EtOH/H₂O (4:1) | 110 | 12 | 92 | [7] |

| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-dioxane/water | 80-100 | N/A | High | [3] |

Mandatory Visualization

Experimental Workflow for Suzuki Coupling

Caption: A generalized workflow for the Suzuki coupling reaction.

Catalytic Cycle of Suzuki Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 6-Bromo-5-fluoro-2-methyl-2H-indazole as a Versatile Building Block for Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole moiety is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors within the ATP-binding pocket of a wide range of protein kinases.[1][2] The subject of these application notes, 6-Bromo-5-fluoro-2-methyl-2H-indazole, is a key heterocyclic building block for the synthesis of potent and selective kinase inhibitors.[3] The strategic placement of the bromo and fluoro substituents provides a versatile platform for synthetic diversification, enabling the exploration of structure-activity relationships (SAR) and the optimization of kinase inhibitory activity. The bromine atom is particularly useful as it allows for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce different functionalities.[2]

This document provides detailed application notes, experimental protocols, and data presentation for the use of 6-Bromo-5-fluoro-2-methyl-2H-indazole in the development of kinase inhibitors, with a focus on Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication and a promising target in oncology.[4][5]

Key Kinase Targets

Derivatives of indazole scaffolds have demonstrated inhibitory activity against a range of kinases implicated in cancer and other diseases. Key targets include:

-

Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, often overexpressed in various cancers.[4][6]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, a critical process in tumor growth and metastasis.[7][8]

-

Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation, differentiation, and migration; their dysregulation is linked to cancer.[3][9]

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the biological activity of a representative indazole-based kinase inhibitor, Compound C05, which is a potent PLK4 inhibitor. While the exact starting material for C05 is not explicitly stated in the cited literature, its structure is consistent with a synthetic route originating from a 6-bromo-indazole scaffold.[5] This data is presented to illustrate the potential of kinase inhibitors derived from such building blocks.

Table 1: Kinase Inhibitory Activity of Compound C05 [5]

| Compound | Target Kinase | IC50 (nM) |

| C05 | PLK4 | < 0.1 |

Table 2: Antiproliferative Activity of Compound C05 [5]

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| C05 | IMR-32 | Neuroblastoma | 0.948 |

| MCF-7 | Breast Cancer | 0.979 | |

| H460 | Non-small Cell Lung Cancer | 1.679 |

Table 3: Kinase Selectivity Profile of Compound C05 (Inhibition % at 0.5 µM) [5]

| Kinase | Inhibition (%) |

| PLK4 | 87.45 |

| PLK1 | <10 |

| PLK3 | <10 |

| CDK4 | <10 |

| Other kinases tested | <10 |

Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of the inhibitors.

PLK4 Signaling Pathway in Cancer.

Simplified VEGFR2 Signaling Pathway.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of kinase inhibitors derived from 6-Bromo-5-fluoro-2-methyl-2H-indazole.

Protocol 1: Synthesis of a Representative Indazole-Based Kinase Inhibitor via Sonogashira Coupling

This protocol describes a general method for the derivatization of the 6-bromo-indazole core.

Materials:

-

6-Bromo-5-fluoro-2-methyl-2H-indazole

-

Terminal alkyne (e.g., (triisopropylsilyl)acetylene)

-

Palladium catalyst (e.g., Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-